1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Pyridine Moiety: The 6-methylpyridin-2-yl group can be synthesized through a series of reactions starting from pyridine derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors.
Thiophene Attachment: The thiophene group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Pyridin-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but lacks the methyl group on the pyridine ring.
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the specific combination of functional groups, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-4-2-6-16(18-13)21-14-7-9-19(10-8-14)17(20)12-15-5-3-11-22-15/h2-6,11,14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQPOPDHOCMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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